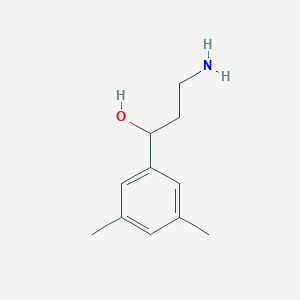

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a 3,5-dimethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3,5-dimethylbenzaldehyde with 3-aminopropanol. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Ketones, aldehydes

Reduction: Amines

Substitution: Ethers, esters

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol serves as a chiral building block . Its unique structure allows for the synthesis of complex molecules and chiral intermediates, which are essential in the development of pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions makes it a valuable precursor in organic synthesis.

Biology

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have potential antimicrobial properties against various bacterial strains, including Helicobacter pylori. Modifications at the amine α-carbon have been shown to enhance potency significantly.

- Anticancer Potential : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For instance, certain analogs have demonstrated selective cytotoxicity towards cancer cell lines while exhibiting low toxicity to normal cells.

- Neuroprotective Effects : Some studies indicate that amino alcohols can provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress; however, specific data for this compound is still limited and requires further exploration.

Case Study 1: Antibacterial Activity

A study evaluating various amino alcohol derivatives found that modifications at chiral centers significantly affected their potency against H. pylori. The optimal configuration was correlated with enhanced binding affinity and efficacy against bacterial targets.

Case Study 2: Anticancer Activity

Research on structurally similar compounds indicated their ability to induce apoptosis in multiple myeloma cell lines. The presence of specific functional groups was linked to increased cytotoxicity towards cancer cells while maintaining safety profiles in normal cells.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

3-Amino-1-propanol: A simpler analog without the 3,5-dimethylphenyl group.

3-Amino-2,2-dimethyl-1-propanol: A structurally similar compound with an additional methyl group on the propyl chain.

3-Dimethylamino-1-propanol: A compound with a dimethylamino group instead of a primary amino group.

Uniqueness: 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

Actividad Biológica

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biological targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, modulating enzymatic activity. This interaction is crucial for understanding its role as a molecular probe in metabolic pathways and enzyme-substrate interactions.

- Receptor Modulation : The hydroxyl group can participate in nucleophilic or electrophilic reactions, influencing receptor activities and downstream signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antitumor Activity

Studies have shown that derivatives of this compound can exhibit significant antitumor effects. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for tumor growth .

Antimicrobial Effects

Some derivatives have demonstrated antimicrobial properties against various pathogens. The structure-function relationship indicates that modifications to the compound can enhance its efficacy against specific bacterial strains .

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of a series of compounds related to this compound on cancer cell lines. The results indicated that certain modifications led to IC50 values in the low micromolar range, suggesting potent anti-cancer activity. The study emphasized the importance of the amino and hydroxyl groups in enhancing cellular uptake and activity against cancer cells .

Case Study 2: Enzymatic Inhibition

Another study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound's ability to inhibit glutathione S-transferase (GST) activity was quantified, revealing an IC50 value that suggests potential use in therapeutic contexts involving oxidative stress and detoxification processes .

Data Table: Biological Activities Overview

Propiedades

IUPAC Name |

3-amino-1-(3,5-dimethylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTBKIGVLPAKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.